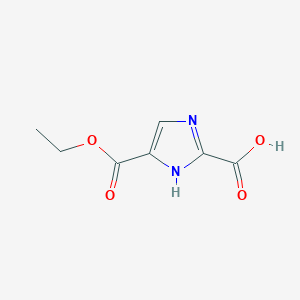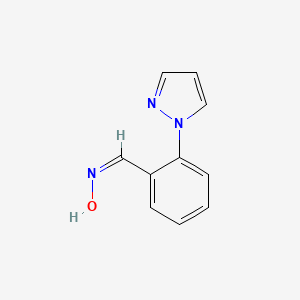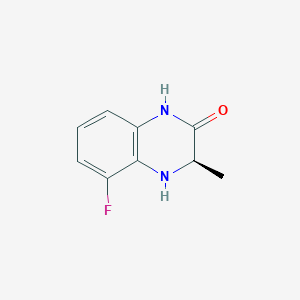
7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a fluorine atom at the 7th position and a methyl group at the 8th position on the quinoline ring, along with a dihydroquinolinone core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with a suitable quinoline precursor.
Fluorination: Introduction of the fluorine atom at the 7th position using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methylation: Introduction of the methyl group at the 8th position using methylating agents such as methyl iodide or dimethyl sulfate.
Cyclization: Formation of the dihydroquinolinone core through cyclization reactions, often involving catalytic hydrogenation or reduction.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinolinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group to form alcohol derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, or sulfonation at specific positions on the quinoline ring using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Quinolinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one depends on its specific biological target. In general, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The fluorine atom may enhance binding affinity and selectivity, while the methyl group can influence the compound’s pharmacokinetic properties.
類似化合物との比較
Similar Compounds
7-Fluoroquinolin-2(1H)-one: Lacks the methyl group at the 8th position.
8-Methylquinolin-2(1H)-one: Lacks the fluorine atom at the 7th position.
3,4-Dihydroquinolin-2(1H)-one: Lacks both the fluorine and methyl groups.
Uniqueness
7-Fluoro-8-methyl-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of both the fluorine atom and the methyl group, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties compared to similar compounds.
特性
分子式 |
C10H10FNO |
|---|---|
分子量 |
179.19 g/mol |
IUPAC名 |
7-fluoro-8-methyl-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C10H10FNO/c1-6-8(11)4-2-7-3-5-9(13)12-10(6)7/h2,4H,3,5H2,1H3,(H,12,13) |
InChIキー |
GICPYZVHNNIESX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC2=C1NC(=O)CC2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(Methylthio)benzo[d]oxazol-4-amine](/img/structure/B11909129.png)

![2-Isopropyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11909139.png)




![Furo[2,3-h]quinolin-2(1H)-one](/img/structure/B11909166.png)


